Cas no 569348-09-0 (tert-Butyl 2-carbamothioylpiperidine-1-carboxylate)

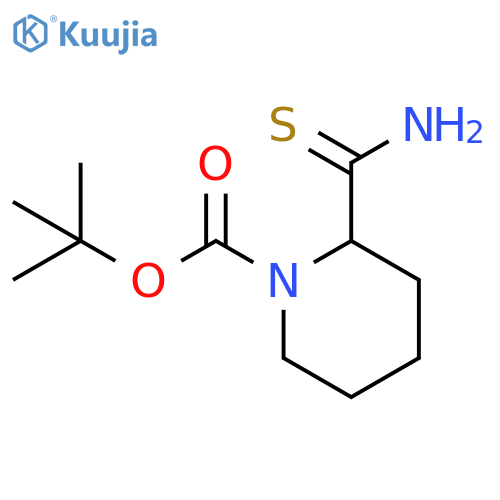

569348-09-0 structure

商品名:tert-Butyl 2-carbamothioylpiperidine-1-carboxylate

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-carbamothioylpiperidine-1-carboxylate

- (+/-)-tert-butyl 2-carbamothioylpiperidine-1-carboxylate

- DB-321709

- tert-Butyl2-carbamothioylpiperidine-1-carboxylate

- 569348-09-0

- DTXSID10464437

- EN300-64217

- CS-0253403

- OLZRMIGDZLTJLM-UHFFFAOYSA-N

- SCHEMBL2308822

- MB11432

- AKOS011831550

- A1-00901

-

- MDL: MFCD11976491

- インチ: InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-4-6-8(13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)

- InChIKey: OLZRMIGDZLTJLM-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(N1CCCCC1C(N)=S)=O)C

計算された属性

- せいみつぶんしりょう: 244.12454906g/mol

- どういたいしつりょう: 244.12454906g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64217-0.1g |

tert-butyl 2-carbamothioylpiperidine-1-carboxylate |

569348-09-0 | 95% | 0.1g |

$66.0 | 2023-02-13 | |

| TRC | B872490-50mg |

tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate |

569348-09-0 | 50mg |

$ 70.00 | 2022-06-06 | ||

| Chemenu | CM179609-1g |

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate |

569348-09-0 | 95% | 1g |

$482 | 2021-08-05 | |

| Enamine | EN300-64217-0.25g |

tert-butyl 2-carbamothioylpiperidine-1-carboxylate |

569348-09-0 | 95% | 0.25g |

$92.0 | 2023-02-13 | |

| Enamine | EN300-64217-1.0g |

tert-butyl 2-carbamothioylpiperidine-1-carboxylate |

569348-09-0 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-64217-5.0g |

tert-butyl 2-carbamothioylpiperidine-1-carboxylate |

569348-09-0 | 95% | 5.0g |

$743.0 | 2023-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324073-5g |

Tert-butyl 2-carbamothioylpiperidine-1-carboxylate |

569348-09-0 | 95+% | 5g |

¥13370.00 | 2024-05-08 | |

| A2B Chem LLC | AH12341-2.5g |

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate |

569348-09-0 | 95% | 2.5g |

$565.00 | 2024-04-19 | |

| A2B Chem LLC | AH12341-100mg |

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate |

569348-09-0 | 95% | 100mg |

$105.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324073-1g |

Tert-butyl 2-carbamothioylpiperidine-1-carboxylate |

569348-09-0 | 95+% | 1g |

¥4608.00 | 2024-05-08 |

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

569348-09-0 (tert-Butyl 2-carbamothioylpiperidine-1-carboxylate) 関連製品

- 101410-18-8((S)-Tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate)

- 857369-11-0(2-Oxoethanethioamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬